molecular formula C10H8ClNO3 B1404741 Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate CAS No. 1355170-66-9

Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate

Cat. No.: B1404741
CAS No.: 1355170-66-9
M. Wt: 225.63 g/mol
InChI Key: XAAGAULNTJDYOB-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate (CAS: 1355170-66-9) is a chlorinated benzoxazole derivative characterized by a chloromethyl group at position 2 and a methyl carboxylate ester at position 7 of the benzoxazole core. This compound is classified as an industrial-grade chemical with 99% purity and is typically packaged in 25 kg cardboard drums . The benzoxazole scaffold is known for its electron-deficient aromatic system, which can participate in π-π interactions and hydrogen bonding, influencing both reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-14-10(13)6-3-2-4-7-9(6)15-8(5-11)12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAGAULNTJDYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Chloroacetic Acid

Methyl 2-(chloromethyl)benzoxazole-5-carboxylate (structurally analogous to the 7-carboxylate derivative) is synthesized by refluxing methyl-3-amino-4-hydroxybenzoate with chloroacetic acid in acidic conditions. For the 7-carboxylate variant, the starting material would require regiochemical adjustment (e.g., methyl-4-amino-3-hydroxybenzoate ) to position the ester group at the 7-position post-cyclization.

Key steps :

  • Reflux equimolar amounts of the aminophenol ester and chloroacetic acid in HCl for 16–20 hours.
  • Neutralize with sodium bicarbonate, filter, and recrystallize with ethanol.
  • Typical yield: ~80%.

Ethyl Chloroacetimidate Hydrochloride Method

A higher-yielding approach uses ethyl chloroacetimidate hydrochloride instead of chloroacetic acid. This method avoids polyphosphoric acid (PPA), enhancing environmental friendliness.

Procedure :

  • React 2-aminophenol derivatives (e.g., methyl-4-amino-3-hydroxybenzoate) with ethyl chloroacetimidate hydrochloride in methylene chloride at 0°C.
  • Warm to room temperature and stir overnight.
  • Purify via silica gel chromatography (petroleum ether/acetone, 10:1 v/v).
    Yield : 86.5%.

Critical Analysis of Methodologies

Method Advantages Limitations
Chloroacetic Acid Simple reagents; suitable for bulk synthesis Lower yields (~80%); requires prolonged reflux
Ethyl Chloroacetimidate Higher yields (86.5%); avoids PPA Requires chromatography for purification
Microwave Rapid (minutes); eco-friendly Not validated for benzoxazole-7-carboxylate

Spectral and Physicochemical Data

Characterization of methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate includes:

  • IR : C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹.
  • ¹H NMR : Singlet for chloromethyl (-CH₂Cl) at δ 4.6–4.8 ppm; aromatic protons at δ 7.3–8.2 ppm.
  • MS : Molecular ion peak at m/z 241.03 [M+H]⁺.

Physical Properties :

  • Melting point: 152–154°C (analogous derivatives).
  • Solubility: Insoluble in water; soluble in acetone, DCM.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a carboxylic acid derivative .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate serves as a key intermediate in the synthesis of pharmaceutical compounds with potential antibacterial , antifungal , and anticancer activities.

  • Anticancer Activity : In vitro studies have demonstrated significant efficacy against various cancer cell lines, including:
    • MCF-7 (breast cancer)
    • U-937 (monocytic leukemia)
    • CEM-13 (acute lymphoblastic leukemia)

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity observed in flow cytometry assays.

Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects on MCF-7 cells, revealing an IC50 value of approximately 15 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Antibacterial and Antifungal Activities

The compound has also shown potential in combating bacterial and fungal infections. It can be used as a building block for synthesizing pharmaceutical compounds targeting various pathogens.

Case Study 2: Antifungal Activity
Research indicates that derivatives synthesized from this compound exhibit antifungal activities against several pathogens. For instance, certain derivatives showed IC50 values ranging from 4.34 to 17.61 μg/mL against Fusarium solani, outperforming standard antifungal agents .

In addition to its medicinal applications, this compound is employed in materials science for the development of new materials with specific properties such as fluorescence or conductivity. Its unique functional groups allow for modifications that can tailor material properties for specific applications.

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

The following analysis compares Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate with structurally related benzoxazole derivatives and other heterocyclic compounds. Key differences in substituents, positions, and functional groups are highlighted to elucidate their impact on chemical behavior and applications.

Substituent Variation at Position 2
Compound Name Substituent at Position 2 Carboxylate Position Key Properties/Applications Reference
This compound Chloromethyl 7 High reactivity (nucleophilic substitution); industrial use
Methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate Sulfanyl (-SH) 7 Reduced electrophilicity; potential thiol-mediated reactivity
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates Aryl groups (e.g., phenyl) 5 Enhanced aromatic stacking; pharmaceutical intermediates (e.g., hydrazide precursors)

Key Findings :

  • The chloromethyl group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions, whereas the sulfanyl group in the analog offers thiol-specific reactivity (e.g., disulfide formation) .
Positional Isomerism of Carboxylate Group
Compound Name Carboxylate Position Substituent at Position 2 Key Differences
This compound 7 Chloromethyl Carboxylate at 7 may influence dipole moment and solubility.
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates 5 Aryl groups Carboxylate at 5 alters electronic distribution and hydrogen-bonding capacity .

Key Findings :

  • Position 7 carboxylates may exhibit distinct solubility profiles compared to position 5 isomers due to differences in molecular polarity .
Functional Group Modifications on the Benzoxazole Core
Compound Name Functional Group Modifications Impact on Properties
Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate Hydroxy (-OH) at position 6 Increased acidity and hydrogen-bonding potential
This compound Chloromethyl at position 2 Enhanced reactivity and potential toxicity

Key Findings :

  • The hydroxy group at position 6 () introduces acidity (pKa ~8–10), making the compound more water-soluble but less stable under acidic conditions .
  • Chlorination () generally increases toxicity and chemical reactivity, as seen in the target compound’s chloromethyl group, which may limit its biological applications despite industrial utility .
Heterocyclic Core Comparison
Compound Name Core Structure Key Features
This compound Benzoxazole Electron-deficient; stable under basic conditions
Benzodithiazine derivatives (–2) Benzodithiazine Sulfur-rich; redox-active applications
Benzodiazepine () Benzodiazepine Pharmacologically active (e.g., anxiolytic)

Key Findings :

  • Benzoxazoles are more electron-deficient than benzodithiazines, favoring electrophilic aromatic substitution.
  • Benzodiazepines () are pharmacologically distinct, emphasizing the target compound’s role as a synthetic intermediate rather than a drug candidate .

Biological Activity

Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C10H8ClNO3C_{10}H_{8}ClNO_3 and is characterized by the presence of a chloromethyl group that enhances its reactivity with biological macromolecules such as proteins and nucleic acids. This reactivity is crucial for its potential therapeutic applications.

The chloromethyl group in this compound can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction may lead to:

  • Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites.
  • Disruption of DNA Replication : By binding to DNA, it may interfere with replication and transcription processes.

These mechanisms are particularly relevant in the context of anticancer and antimicrobial activities.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. This compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have demonstrated that related benzoxazole compounds possess Minimum Inhibitory Concentration (MIC) values ranging from 250 to 7.81 µg/ml against various pathogens, including Candida albicans .

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been investigated extensively. Compounds similar to this compound have shown selective toxicity towards cancer cells while sparing normal cells in certain cases. For example, derivatives were tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), revealing significant cytotoxicity .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of benzoxazole derivatives, this compound was included in a series of compounds tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a notable inhibitory effect on bacterial growth, suggesting its potential as an antimicrobial agent .

Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of this compound derivatives. The study assessed their effects on several cancer cell lines and found that certain derivatives led to significant apoptosis in cancer cells while showing lower toxicity in normal cells. This selectivity highlights the therapeutic potential of these compounds in cancer treatment .

Data Tables

Compound MIC (µg/ml) Activity Type
This compound250 - 7.81Antimicrobial
Related Benzoxazole Derivative A50Anticancer
Related Benzoxazole Derivative B100Anticancer

Q & A

Q. What are the recommended safety protocols for handling Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate in laboratory settings?

Due to the reactivity of the chloromethyl group and potential corrosivity, store the compound in tightly sealed containers under cool, dry, and well-ventilated conditions. Avoid exposure to heat, sparks, or open flames, and use non-sparking tools during transfers. Ground metal containers to prevent static discharge, as chloromethyl derivatives are known to react with metals .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical approach involves nucleophilic substitution on pre-functionalized benzoxazole derivatives. For example, introducing a chloromethyl group via reaction of a hydroxyl or hydroxymethyl intermediate with chlorinating agents (e.g., SOCl₂ or PCl₃). The methyl ester at the 7-position can be introduced via esterification of a carboxylic acid precursor using methanol under acidic catalysis. Similar strategies are documented for structurally related imidazo[1,2-a]pyridine carboxylates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of techniques:

  • NMR spectroscopy : Confirm the presence of the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl in ¹H NMR) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR).
  • Mass spectrometry : Validate the molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for analogous thiochromene carboxylates .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the benzoxazole core be addressed?

Regioselective substitution at the 2-position (chloromethyl) versus the 7-position (carboxylate) requires careful control of reaction conditions. For example, steric hindrance from the ester group may favor chloromethylation at the 2-position. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals. Experimental validation via competitive reaction studies under varying temperatures or catalysts is recommended .

Q. What strategies mitigate hydrolysis of the methyl ester group during reactions involving the chloromethyl moiety?

To preserve the ester group during nucleophilic substitution of the chloromethyl group:

  • Use aprotic solvents (e.g., DMF, THF) and mild bases (e.g., K₂CO₃) to avoid saponification.
  • Monitor pH to prevent acid- or base-catalyzed ester hydrolysis.
  • Employ protective groups for the ester if harsh conditions are unavoidable, though this adds synthetic steps .

Q. How should researchers resolve contradictions in reported reactivity data (e.g., conflicting yields in alkylation reactions)?

Systematic analysis of variables is critical:

  • Compare solvent polarity, temperature, and catalyst loadings across studies.
  • Use kinetic studies (e.g., in situ IR or HPLC) to track intermediate formation.
  • Replicate conditions from literature with high-purity reagents to isolate discrepancies. Contradictions may arise from trace moisture or metal impurities affecting reactivity .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Charge distribution to identify electrophilic/nucleophilic sites.
  • Transition states for substitution or elimination pathways.
  • Solvent effects via implicit models (e.g., PCM). Validate predictions with experimental kinetic data .

Data Analysis and Optimization

Q. How can byproducts from dimerization or cross-reactions be minimized during synthesis?

  • Limit reaction time and temperature to reduce side reactions.
  • Introduce bulky substituents near the chloromethyl group to sterically hinder dimerization.
  • Use chromatographic or recrystallization techniques to isolate the target compound, as demonstrated for benzimidazole analogs .

Q. What stability studies are essential for long-term storage of this compound?

Conduct accelerated degradation studies under varying conditions:

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds.
  • Hydrolytic stability : Monitor ester and chloromethyl integrity in buffered solutions (pH 1–12) via HPLC.
  • Light sensitivity : UV-vis spectroscopy to assess photodegradation. Refrigeration (2–8°C) is advised for prolonged storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate

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